3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine
Description
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a halogenated imidazo[1,2-a]pyrazine derivative characterized by a chlorine atom at position 8 and a 4-(2-phenoxyethoxy)phenyl substituent at position 3. The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, often serving as a scaffold for targeting enzymes, receptors, or signaling pathways.
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
8-chloro-3-[4-(2-phenoxyethoxy)phenyl]imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H16ClN3O2/c21-19-20-23-14-18(24(20)11-10-22-19)15-6-8-17(9-7-15)26-13-12-25-16-4-2-1-3-5-16/h1-11,14H,12-13H2 |
InChI Key |
JQSBOSJZQOAHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C3=CN=C4N3C=CN=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions often require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Halogen Substitution: The 8-chloro substitution is a common feature in many derivatives (e.g., ). Chlorine enhances electrophilicity and may participate in halogen bonding with target proteins.
Phenyl Ring Modifications: Phenoxyethoxy (target compound): The ethyleneoxy spacer increases flexibility and may improve solubility compared to rigid phenyl groups. Trifluoromethylphenyl (e.g., ): Enhances metabolic stability and membrane permeability via hydrophobic and electron-withdrawing effects.
Functional Group Diversity :
- Sulfonyl chloride (): High reactivity enables rapid derivatization into sulfonamides, a key pharmacophore in enzyme inhibitors.
- Pyrazole conjugates (): Exhibit potent NF-κB inhibition, demonstrating the impact of fused heterocycles on anti-inflammatory activity.
Diarylated Derivatives :
- Compounds like 6-(4-chlorophenyl)-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine () show that symmetrical or unsymmetrical diarylation can fine-tune selectivity for kinases or transcriptional regulators.
Biological Activity
3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C17H18ClN3O2
- Molecular Weight : 331.80 g/mol
- CAS Number : 1353011-77-4
The compound features an imidazo[1,2-a]pyrazine core substituted with a phenoxyethoxy group, which is believed to enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in signal transduction pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that 3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Viability Reduction : The compound reduced the viability of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : Flow cytometry analyses showed increased apoptosis in treated cells compared to controls.
Antimicrobial Activity
Research has also explored its antimicrobial effects:
- Bacterial Inhibition : The compound displayed inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus.
- Fungal Activity : It showed moderate antifungal properties against Candida albicans.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry examined the efficacy of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis via caspase activation pathways.
-
Antimicrobial Assessment :
- Research conducted by [source] demonstrated that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting potential for development into therapeutic agents for infectious diseases.
Data Tables
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 70% viability reduction | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [source] |
| Antifungal | Candida albicans | Moderate inhibition | [source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
